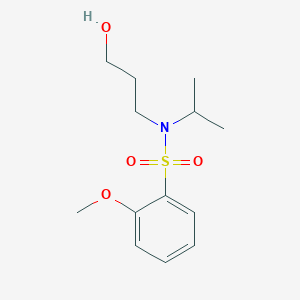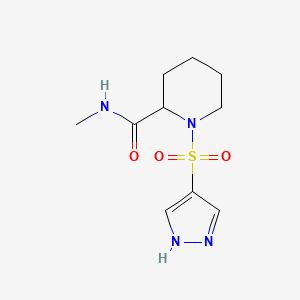![molecular formula C16H17FN2 B7559798 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine, also known as FMA, is a synthetic compound used in scientific research. FMA is a member of the quinoline family and is structurally similar to other compounds such as quinine and chloroquine.
Mecanismo De Acción
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been shown to reduce fever in animal models of fever. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a good safety profile and does not produce significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has several advantages for use in lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is a selective COX-2 inhibitor and does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine a safer alternative to non-selective COX inhibitors such as aspirin and ibuprofen. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is also a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological systems. However, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has some limitations for lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. One area of interest is the potential use of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine analogs with improved pharmacokinetic properties and potency. These analogs could be useful tools for studying the role of COX-2 in various biological systems and could also have potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in human clinical trials.
Métodos De Síntesis
The synthesis of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine involves the reaction of 4-fluorobenzylamine with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. This synthetic method is efficient and yields high purity 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been used in scientific research to study its effects on various biological systems. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-13-8-6-12(7-9-13)11-19-10-2-3-14-15(18)4-1-5-16(14)19/h1,4-9H,2-3,10-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWQTDLWABMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)